Cas no 22178-82-1 (4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)

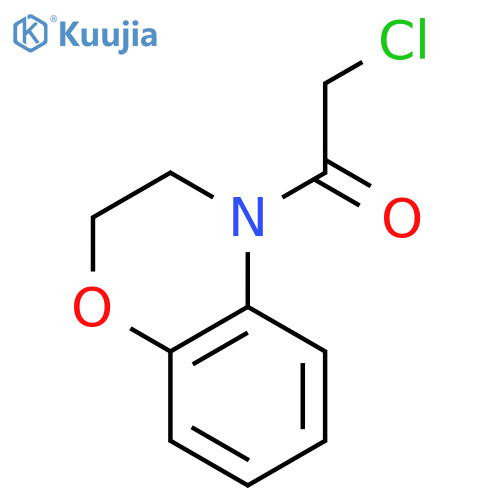

22178-82-1 structure

商品名:4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine 化学的及び物理的性質

名前と識別子

-

- 1-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-2-chloroethanone

- 2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

- Ethanone,2-chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-

- 2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro-

- 4-(CHLOROACETYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE

- 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine(SALTDATA: FREE)

- 4-chloroacetyl-3,4-dihydro-2H-benzo[1,4]oxazine

- AGN-PC-00N9UW

- Ambcb4022376

- N-Chloracetyl-3,4-dihydro-(2H)-1,4-benzoxazin

- STL357190

- XAA17882

- 2-chloro-1-(2, 3-dihydro-1, 4-benzoxazin-4-yl)ethanone

- 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one

- DTXSID00544873

- 22178-82-1

- 2-Chloro-1-(2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one

- BS-37609

- MFCD08691656

- Z415725932

- SCHEMBL10858113

- 2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI)

- AKOS009489700

- CS-0328298

- 2-chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone

- 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

-

- MDL: MFCD08691656

- インチ: InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2

- InChIKey: DPXJXQYTQBUEMC-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)N(CCO2)C(=O)CCl

計算された属性

- せいみつぶんしりょう: 211.04000

- どういたいしつりょう: 211.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 29.54000

- LogP: 1.71580

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256538-5g |

2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |

22178-82-1 | 95% | 5g |

$975 | 2023-09-04 | |

| Chemenu | CM283627-5g |

1-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-2-chloroethanone |

22178-82-1 | 95% | 5g |

$430 | 2021-06-17 | |

| Alichem | A019100558-1g |

1-(2H-benzo[b][1,4]oxazin-4(3h)-yl)-2-chloroethanone |

22178-82-1 | 95% | 1g |

$156.06 | 2023-09-02 | |

| 1PlusChem | 1P00C2LM-100mg |

2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |

22178-82-1 | 95% | 100mg |

$85.00 | 2025-02-25 | |

| A2B Chem LLC | AF62442-5g |

4-(Chloroacetyl)-3,4-dihydro-2h-1,4-benzoxazine |

22178-82-1 | 95% | 5g |

$626.00 | 2024-04-20 | |

| 1PlusChem | 1P00C2LM-5g |

2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |

22178-82-1 | 95% | 5g |

$721.00 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1256538-250mg |

2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |

22178-82-1 | 95% | 250mg |

$75 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1256538-1g |

2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |

22178-82-1 | 95% | 1g |

$120 | 2025-02-27 | |

| TRC | C385678-500mg |

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine |

22178-82-1 | 500mg |

$ 230.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1256538-1g |

2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |

22178-82-1 | 95% | 1g |

$115 | 2024-06-06 |

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

22178-82-1 (4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22178-82-1)4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

清らかである:99%/99%

はかる:1g/5g

価格 ($):180/620